The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine typically involves several key steps:
The molecular structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine can be described as follows:
The connectivity between the piperidine and pyrazole rings is crucial for its biological activity, influencing both sterics and electronics within the molecule.
Chemical reactions involving 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine primarily focus on its role as a glycine transporter 1 inhibitor.
These reactions highlight the versatility of pyrazole derivatives in medicinal chemistry.
The mechanism of action for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine involves:
The physical and chemical properties of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine include:
These properties are essential for determining its suitability for pharmaceutical formulations.
The applications of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine are primarily focused on:
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine represents a strategically designed hybrid molecule merging two privileged scaffolds in medicinal chemistry: the piperidine moiety and the 4-aminopyrazole core. This compound exemplifies contemporary drug discovery approaches focused on synthesizing novel chemical entities through scaffold hybridization to enhance target affinity, selectivity, and pharmacokinetic properties. Its structure features a pyrazole ring substituted at the N1-position with a 2-(piperidin-1-yl)ethyl chain and carries a primary amine at the C4 position—a functional group enabling versatile derivatization and molecular interactions. This molecular architecture positions it as a valuable intermediate for developing therapeutics targeting central nervous system disorders, oncology, and infectious diseases, leveraging the pharmacological strengths of both heterocyclic systems [3] [9].
Table 1: Core Identification Data for 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine | PubChem |
CAS Registry Number | 1215522-91-0 | BLD Pharm [2] |
Molecular Formula | C₁₀H₁₈N₄ | PubChem |
Molecular Weight | 194.28 g/mol (free base); 267.20 g/mol (dihydrochloride salt) | BLD Pharm [2] |
Salt Form Availability | Dihydrochloride (C₁₀H₂₀Cl₂N₄) | BLD Pharm [2] |
The systematic IUPAC name 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine precisely defines its connectivity:
This structure exhibits tautomerism inherent to pyrazoles. While the 4-aminopyrazole exists predominantly in the 1H-tautomeric form under standard conditions, the presence of the N1-alkyl chain locks the substitution pattern, preventing tautomeric shifts involving the ring nitrogens. The piperidine nitrogen (tertiary amine) is a strong hydrogen bond acceptor and often exists protonated under physiological pH, enhancing water solubility—particularly in its dihydrochloride salt form (CAS 1215522-91-0) [2]. The primary amine at pyrazole-C4 is a hydrogen bond donor/acceptor, crucial for forming interactions with biological targets like enzyme active sites or receptor pockets. The ethyl linker provides conformational flexibility, allowing the piperidine moiety to adopt orientations beneficial for target binding [9].
Table 2: Key Functional Groups and Their Roles in 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine
Structural Feature | Chemical Properties | Potential Pharmacological Roles |
---|---|---|
4-Aminopyrazole Core | Aromatic heterocycle; Primary amine (-NH₂); Tautomerism possible in unsubstituted analogues | Hydrogen bonding; π-π stacking; Metabolic stability; Direct target interaction |
Piperidin-1-yl Group | Tertiary aliphatic amine (pKa ~10-11); Basic center | Enhanced solubility (via protonation); Cation-π interactions; Target recognition at proteolytic sites |
Ethylene Linker (-CH₂CH₂-) | Flexible alkyl chain; Conformational freedom | Optimal spatial positioning of piperidine; Modulation of lipophilicity |
The rational design of piperidine-pyrazole hybrids stems from decades of observing the individual pharmacological strengths of these scaffolds. 4-Aminopyrazoles emerged as critical pharmacophores due to their resemblance to purine bases, facilitating interactions with enzymes utilizing ATP or GTP cofactors. Early medicinal chemistry efforts exploited the hydrogen-bonding capability of the C4-amino group and the metal-coordinating potential of pyrazole nitrogens, yielding kinase inhibitors (e.g., ruxolitinib) and antimetabolites [3]. Concurrently, piperidine—a saturated six-membered heterocycle—became a cornerstone in neuropharmacology due to its presence in neurotransmitters, receptor ligands (e.g., dopamine receptors), and its utility as a bioisostere for morpholine or cyclohexylamine. Its protonatable nitrogen enhances blood-brain barrier penetration, making it invaluable for CNS drug development [9].
The fusion of these systems via alkyl linkers represents a strategic evolution. The ethyl spacer was likely optimized to balance flexibility and rigidity—shorter chains (e.g., methyl) may restrict conformational freedom, while longer chains (e.g., propyl) could increase entropic penalties upon target binding. This design mirrors successful hybrids like zolpidem (GABAergic) and sunitinib (kinase inhibitor), where piperidine/piperazine links augment target affinity. The specific selection of the 4-aminopyrazole regioisomer (over 3- or 5-amino) capitalizes on synthetic accessibility and proven bioactivity, as seen in antibacterial pyrazoles targeting DNA gyrase or dihydrofolate reductase [1] [3]. The commercial availability of its dihydrochloride salt (CAS 1215522-91-0) underscores its established role as a synthetic intermediate for complex molecules in preclinical development [2].
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine embodies several attributes of "privileged scaffolds" in modern drug design:
Synthetic Tractability: The primary amine at pyrazole-C4 serves as a handle for amide formation, reductive amination, or urea/thiourea synthesis. Electrophiles like acyl chlorides, sulfonyl chlorides, or aldehydes readily modify this group, generating diverse libraries for structure-activity relationship (SAR) studies. The piperidine nitrogen can also be quaternized or oxidized, though this is less common [2] .
Enhanced Physicochemical Profile: Incorporation of the piperidine-ethyl tail improves water solubility—especially as the dihydrochloride salt—compared to simple aminopyrazoles. This modification likely enhances bioavailability and CNS penetration, addressing limitations of early pyrazole derivatives. Computational models predict moderate logP values (~1-3), aligning with Lipinski’s rules for drug-likeness [2] [9].
Application in Targeted Therapies: Derivatives of this scaffold show promise in:
Table 3: Therapeutic Areas Explored with Piperidine-Pyrazole Hybrid Analogues
Therapeutic Area | Biological Targets | Example Derivatives/Leads | Reference |
---|---|---|---|
Oncology | Kinases (BTK, JAK, FGFR); PARP enzymes | Pyrazole-piperidine linked to acrylamides (covalent kinase inhibitors); Quinazolinone hybrids | [3] |
Central Nervous System | Serotonin (5-HT₁ₐ); Dopamine receptors | N-(Pyrazol-4-yl)piperidines as anxiolytics; Antipsychotics | [9] |
Infectious Diseases | DHFR; DNA gyrase; β-Lactamases | 4-Aminopyrazole conjugates with sulfonamides; Quinolones | [5] |
This hybrid’s versatility underscores its role as a multipurpose building block in medicinal chemistry. Its ongoing use in generating targeted libraries—particularly as the dihydrochloride salt for improved handling—reflects its significance in addressing unmet medical needs through rational scaffold hybridization [2] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7